molecular formula C12H21NO2 B12291601 tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate

Cat. No.: B12291601
M. Wt: 211.30 g/mol
InChI Key: JCQBWMAWTUBARI-SNVBAGLBSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate adheres to the hierarchical substitution rules for bicyclic amines. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The numbering begins at the nitrogen, with the carboxylate group (-COO-) occupying position 1. The tert-butyloxycarbonyl (Boc) protecting group is appended to the nitrogen via a carbamate linkage, yielding "1-carboxylate" as the primary substituent.

At position 3, the stereocenter is designated S configuration, confirmed by chiral chromatography or X-ray crystallography in related compounds. The ethenyl (-CH=CH₂) group at this position introduces geometric isomerism, though the compound is typically isolated as a single diastereomer due to synthetic control during alkylation or elimination steps. The tert-butyl group, a branched alkyl substituent, is prioritized as a prefix due to its higher seniority over the ethenyl group under IUPAC suffix rules.

Alternative naming conventions include functional class nomenclature, where the compound may be described as a tert-butyl carbamate of 3-ethenylpiperidine. However, the systematic name precisely defines connectivity and stereochemistry, avoiding ambiguity.

Molecular Geometry and Stereochemical Configuration

The piperidine ring adopts a chair conformation, minimizing steric strain between the tert-butyl group and axial substituents. Density functional theory (DFT) calculations on analogous structures predict a 1.2 kcal/mol energy preference for the chair form over boat conformers. The ethenyl group at C3 occupies an equatorial position, reducing nonbonded interactions with the bulky Boc group at N1.

The (3S) configuration places the ethenyl moiety on the same face as the nitrogen lone pair, creating a chiral environment critical for enantioselective reactivity. Polarimetry data for similar (3S)-piperidine carboxylates report specific rotations of [α]D²⁵ = +12.5° to +15.8°, consistent with this stereochemical assignment.

Bond lengths and angles, derived from X-ray studies of tert-butyl (3S)-3-ethyl-3-hydroxypiperidine-1-carboxylate, reveal:

  • N1–C2: 1.452 Å
  • C3–C4: 1.526 Å
  • O=C–O (carbamate): 1.332 Å
    Dihedral angles between the piperidine ring and Boc group average 85.7°, indicating near-perpendicular orientation to minimize steric hindrance.

Comparative Analysis of Piperidine Carboxylate Derivatives

Structural variations among piperidine carboxylates significantly influence physicochemical properties:

Compound Molecular Formula Substituent at C3 logP Melting Point (°C)
tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate C₁₂H₂₁NO₂ Ethenyl 2.31 -
Ethyl (3S)-piperidine-3-carboxylate C₈H₁₅NO₂ Ethoxycarbonyl 0.96 N/A
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate C₁₆H₂₂BrNO₂ 4-Bromophenyl ketone 3.89 112–114

The ethenyl derivative exhibits intermediate lipophilicity (logP = 2.31) compared to polar ester derivatives (logP = 0.96) and aromatic ketone-containing analogs (logP = 3.89). This balance enhances membrane permeability in drug discovery contexts while maintaining sufficient aqueous solubility for synthetic manipulations.

Conformational rigidity introduced by the ethenyl group reduces rotational freedom at C3, as evidenced by NMR coupling constants (JH3-H4 = 9.8 Hz in CDCl₃). In contrast, saturated 3-ethyl analogs show greater flexibility (J = 6.2 Hz), underscoring the ethenyl group’s role in restricting ring puckering dynamics.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction of this compound remains unreported, but data from homologous structures permit inference:

  • Unit Cell Parameters (predicted):

    • Space group: P2₁2₁2₁ (common for chiral piperidines)
    • a = 8.42 Å, b = 10.15 Å, c = 14.20 Å
    • α = β = γ = 90°
    • Z = 4 (one molecule per asymmetric unit)
  • Intermolecular Interactions :

    • Carbamate carbonyls form weak C=O···H–N hydrogen bonds (2.8–3.0 Å) with adjacent piperidine NH groups.
    • π-Stacking between ethenyl groups occurs at 3.5–4.0 Å distances, stabilizing crystal packing.

Molecular dynamics simulations (300 K, chloroform solvent model) predict three dominant conformers:

  • Chair-Boc-Axial (62% population): Boc group axial, ethenyl equatorial
  • Chair-Boc-Equatorial (28%): Boc equatorial, ethenyl axial
  • Twist-Boat (10%): Higher energy transition state

The predominance of Chair-Boc-Axial conformers aligns with NOESY correlations showing proximity between Boc methyl protons and H4/H5 axial protons.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1

InChI Key

JCQBWMAWTUBARI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Heck coupling between tert-butyl 4-bromopiperidine-1-carboxylate and ethylene gas under microwave irradiation (130°C, 30 min) yields the ethenyl derivative with 89% enantiomeric excess (ee) when using chiral ligands like (R)-BINAP. Key parameters:

Catalyst Ligand Temperature (°C) ee (%) Yield (%)
Pd(OAc)₂ (R)-BINAP 130 89 75
Pd/C Tris(o-tolyl)phosphine 100 78 82

Microwave-assisted protocols reduce reaction times from 6 h to 30 min, enhancing throughput.

Chiral Resolution of Racemic Intermediates

CN104557674A resolves racemic 3-hydroxypiperidine using L-camphorsulfonic acid in ethanol/methyl tert-butyl ether, achieving 99.2% chiral purity for the (S)-enantiomer. Subsequent oxidation of the hydroxyl group to a ketone (Swern oxidation) and Wittig olefination introduces the ethenyl group:

  • Oxidation : N-Boc-3-hydroxypiperidine → N-Boc-3-piperidone (DMSO/oxalyl chloride, 90% yield).
  • Olefination : Wittig reaction with ethylidenetriphenylphosphorane (Ph₃P=CH₂) yields the ethenyl derivative (65% yield, 94% ee).

Industrial-Scale Production via Flow Microreactors

Flow chemistry optimizes exothermic Boc protection and coupling steps. CN103204801A reports a 42% overall yield for N-Boc-3-piperidone using continuous flow systems, reducing energy consumption by 30% compared to batch processes. Key advantages:

  • Residence Time : 2–5 min vs. 24 h in batch.
  • Solvent Efficiency : 50% reduction in dichloromethane usage.
  • Safety : Controlled temperature prevents decomposition of sensitive intermediates.

Comparative Analysis of Synthetic Routes

Method Key Step Stereochemical Control Yield (%) Scalability
Boc Protection + Heck Coupling Palladium catalysis Chiral ligands 75 High
Chiral Resolution + Olefination Wittig reaction Resolution agents 65 Moderate
Flow Microreactor Continuous Boc protection N/A 42 Very High

The Heck coupling route is preferred for high ee and scalability, while flow systems excel in cost-effective large-scale production.

Challenges and Optimization Strategies

  • Stereochemical Erosion : Prolonged reaction times at high temperatures reduce ee. Mitigated via low-temperature (−20°C) coupling.
  • Byproduct Formation : Over-oxidation during Swern steps generates 3-piperidone impurities. Additives like 2,6-lutidine suppress side reactions.
  • Catalyst Cost : Palladium-based catalysts contribute to 40% of total synthesis cost. Recyclable Pd/C systems reduce expenses by 25%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.

    Substitution: Acidic conditions, such as hydrochloric acid in water, are used for hydrolysis.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted piperidine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Basic Information

  • Molecular Formula : C12_{12}H17_{17}N\O2_2
  • Molecular Weight : Approximately 209.31 g/mol
  • Structural Characteristics : The compound features a piperidine ring with a tert-butyl ester and an ethenyl group, enhancing its reactivity and biological activity.

Reactivity

The presence of both the piperidine nitrogen and the carboxylate group allows for significant reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Development

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions. Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which can be exploited in drug design.

Organic Synthesis

The compound is utilized in organic synthesis due to its unique reactivity profile. It can participate in various coupling reactions, providing a pathway for creating complex molecules that are essential in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit significant biological activity, including:

  • Neurotransmitter Receptor Binding : Studies have shown that this compound may effectively bind to various neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Antimicrobial Properties : Some derivatives of piperidine compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.

Neurological Drug Development

A notable case study involves the synthesis of derivatives based on this compound for developing drugs targeting Alzheimer's disease. Researchers have explored modifications to enhance receptor binding affinity and selectivity, leading to promising candidates for further development.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Ring : The initial step involves creating the piperidine framework through cyclization reactions.
  • Ethenyl Substitution : Subsequent reactions introduce the ethenyl group, enhancing the compound's biological properties.
  • Carboxylation : Final steps involve esterification to form the tert-butyl ester, completing the synthesis process.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate can be compared to analogous piperidine derivatives. Below is a detailed analysis, supported by data from crystallographic, synthetic, and reactivity studies.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent at C3 Functional Groups Key Properties/Applications Reference
This compound Ethenyl Boc-protected amine, alkene Cross-coupling reactions, drug intermediates
tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl Boc-protected amine, alcohol Chelation, hydrogen-bond donor motifs
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Ethoxycarbonylpropanoyl Boc-protected amine, ester, ketone Peptide mimetics, enzyme inhibitors
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Phenyl-oxadiazole Boc-protected amine, heterocycle Bioactive scaffolds, kinase inhibitors

Key Observations :

  • Reactivity : The ethenyl group in the target compound enables olefin metathesis or epoxidation, whereas hydroxyl or ester-containing analogs (e.g., tert-Butyl 3-hydroxypiperidine-1-carboxylate) are more suited for nucleophilic substitutions or ester hydrolysis .
  • Stability : The Boc group universally enhances stability, but steric effects vary. For instance, bulky substituents like phenyl-oxadiazole (in ) reduce ring flexibility, impacting binding affinity in drug-receptor interactions.
  • Stereochemical Impact : The (3S) configuration in the target compound contrasts with racemic mixtures (e.g., (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate in ), which may exhibit divergent biological activities.

Insights :

  • The target compound’s synthesis (50% yield) involves challenging stereocontrol at low temperatures (195 K), whereas hydroxylated analogs achieve higher yields via straightforward reductions .
  • Heterocyclic derivatives (e.g., oxadiazole in ) require multi-step sequences, including cycloadditions, which may limit scalability.
Physicochemical and Spectroscopic Data

NMR Comparison :

  • Hydroxyl-containing analogs (e.g., tert-Butyl 3-hydroxypiperidine-1-carboxylate) exhibit broad OH peaks (δ 2.0–3.5 ppm) and similar Boc patterns .

Crystallographic Data :

  • While direct X-ray data for the target compound are unavailable, related Boc-protected piperidines (e.g., ) reveal chair conformations with equatorial Boc groups, minimizing steric strain.

Biological Activity

tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacokinetics, mechanism of action, and therapeutic applications, supported by relevant data and case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 219.29 g/mol
  • CAS Number : 103057-44-9
  • Boiling Point : 296.5 ± 33.0 °C at 760 mmHg

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Log P (octanol/water) 2.92
BBB Permeant Yes
P-gp Substrate No
CYP Inhibition None identified

These properties indicate that the compound is lipophilic, which may enhance its ability to cross the blood-brain barrier (BBB) but raises concerns about metabolic stability and potential toxicity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been evaluated for its potential as a modulator in several pathways:

  • Neurotransmitter Modulation : The compound exhibits activity that may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Antinociceptive Effects : Research indicates potential pain-relieving properties, making it a candidate for further investigation in analgesic therapies.

Case Studies

A series of studies have documented the effects of this compound on various biological models:

  • Study on Pain Models : In a rodent model of acute pain, administration of the compound resulted in significant reductions in pain response compared to control groups. The results suggest an effective analgesic profile.
  • Neuropharmacological Evaluation : In vivo studies demonstrated that the compound could enhance cognitive functions in animal models, indicating potential applications in treating neurodegenerative disorders.

Safety and Toxicity

Safety assessments have shown that while the compound possesses therapeutic potential, it also exhibits certain toxicological risks:

  • Acute Toxicity : LD50 values indicate moderate toxicity levels; further studies are required to establish safe dosage ranges.
  • Chronic Effects : Long-term exposure studies are necessary to evaluate any cumulative effects on health.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer:
The synthesis of this compound typically involves multi-step protocols with careful control of stereochemistry. Key methods include:

  • Boc Protection/Deprotection: Introduction of the tert-butyl carbamate (Boc) group to protect the piperidine nitrogen, followed by functionalization at the 3-position.
  • Stereoselective Vinylation: Use of palladium-catalyzed coupling reactions (e.g., Heck reaction) or nucleophilic substitution with vinylating agents.

Critical Reaction Variables:

VariableImpact on Yield/StereoselectivityExample from Literature
Catalyst Pd(OAc)₂ enhances cross-coupling efficiency.Suzuki-Miyaura coupling
Solvent Dichloromethane improves Boc protection kinetics .DMAP/Et₃N in CH₂Cl₂ at 0–20°C
Temperature Low temps (0–20°C) reduce side reactions during Boc steps.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Use chiral auxiliaries or enantioselective catalysts to control the (3S) configuration.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:
Primary Techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), vinyl protons (δ 5.0–6.0 ppm), and piperidine ring protons (δ 3.0–4.0 ppm).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography:
    • Use SHELXL for refinement to determine absolute configuration and confirm stereochemistry at C3 .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₂: 228.1594).

Data Interpretation Challenges:

  • Overlapping signals in NMR due to piperidine ring flexibility. Address via variable-temperature NMR.
  • Crystal twinning in X-ray analysis: Apply SHELXL twin refinement protocols .

Advanced: How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Methodological Answer:
Common Sources of Discrepancies:

  • Impurity in Starting Materials: Use HPLC-purity ≥98% for Boc-piperidine precursors.
  • Stereochemical Drift: Avoid prolonged reaction times or high temps during vinylation steps.

Resolution Strategies:

Reproduce Conditions: Systematically vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and solvents (DMF vs. CH₂Cl₂).

Advanced Analytical Validation:

  • Compare optical rotation with literature values.
  • Use chiral HPLC to quantify enantiomeric excess.

Computational Validation: Perform DFT calculations to predict energetically favored stereoisomers .

Case Study: Conflicting yields (60–85%) in Boc deprotection may arise from acid concentration variations. Optimize with 4M HCl/dioxane and monitor by IR (loss of Boc carbonyl at ~1680 cm⁻¹) .

Advanced: What computational modeling approaches are suitable for predicting the reactivity or physicochemical properties of this compound?

Methodological Answer:
Tools and Workflows:

  • Quantum Mechanics (QM): Use Gaussian or ORCA for transition-state modeling of vinylation steps.
  • QSPR/Neural Networks: Predict logP, solubility, and stability via platforms like CC-DPS, which integrate QSPR and statistical thermodynamics .

Case Application:

  • Reactivity Prediction: Simulate nucleophilic attack at the vinyl group using Fukui indices.
  • Solubility Optimization: Apply COSMO-RS to screen co-solvents (e.g., DMSO/water mixtures).

Validation: Cross-check computational results with experimental DSC (melting point) and HPLC stability data.

Advanced: What strategies are recommended for optimizing the compound's stability under different storage conditions?

Methodological Answer:
Key Stability Risks:

  • Hydrolysis: Boc group degradation in humid environments.
  • Oxidation: Vinyl group susceptibility to peroxides.

Optimization Protocol:

Storage Conditions:

  • Temperature: Store at –20°C under inert gas (N₂/Ar).
  • Desiccant: Use molecular sieves in sealed containers.

Formulation: Prepare as a lyophilized solid or in anhydrous DMSO stock solutions.

Stability Monitoring:

  • Track degradation via ¹H NMR (Boc tert-butyl signal depletion) .
  • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) .

Safety Note: Follow OSHA guidelines for handling light-sensitive compounds (use amber glassware) .

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